molecular formula C34H32N2O5 B448148 2-{1-[11-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione CAS No. 354545-88-3

2-{1-[11-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B448148
CAS No.: 354545-88-3
M. Wt: 548.6g/mol
InChI Key: DEKUMLRAIHHSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[11-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[11-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.

    Introduction of the dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the indene-dione moiety: This step involves the condensation of the benzodiazepine intermediate with an indene-dione derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{1-[11-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{1-[11-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-[11-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[11-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

354545-88-3

Molecular Formula

C34H32N2O5

Molecular Weight

548.6g/mol

IUPAC Name

2-[1-[6-(2,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]ethylidene]indene-1,3-dione

InChI

InChI=1S/C34H32N2O5/c1-19(29-32(38)21-10-6-7-11-22(21)33(29)39)36-26-13-9-8-12-24(26)35-25-17-34(2,3)18-27(37)30(25)31(36)23-15-14-20(40-4)16-28(23)41-5/h6-16,31,35H,17-18H2,1-5H3

InChI Key

DEKUMLRAIHHSIT-UHFFFAOYSA-N

SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=C(C=C(C=C6)OC)OC

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=C(C=C(C=C6)OC)OC

Origin of Product

United States

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